D-Ribose-13C,d-1

Description

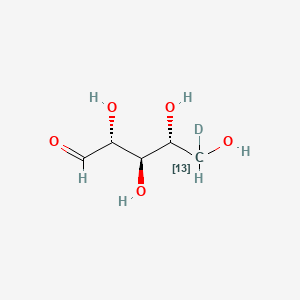

D-Ribose-13C,d-1: is a stable isotope-labeled form of D-Ribose, where the carbon atom at the first position is replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the formation of adenosine triphosphate (ATP), which is essential for cellular energy production. The labeled version, this compound, is widely used in scientific research to trace metabolic pathways and study biochemical processes.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2R,3R,4R)-5-deuterio-2,3,4,5-tetrahydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1D/t2?,3-,4+,5- |

InChI Key |

PYMYPHUHKUWMLA-QSQSWHTOSA-N |

Isomeric SMILES |

[2H][13CH]([C@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzyme-Catalyzed 13C Labeling

Chemi-enzymatic approaches leverage biological systems to achieve precise isotopic incorporation. A key method involves D-[1-13C]glucose as the starting material, which is enzymatically converted to D-ribose via the pentose phosphate pathway. Pyranose 2-oxidase (EC 1.1.3.10) oxidizes glucose to glucosone, followed by aldolase-mediated rearrangement to yield 13C-labeled intermediates. For D-Ribose-13C,d-1 , deuterium is introduced at the C1 position through sodium borodeuteride (NaBD4) reduction of a ketose intermediate.

Key Steps :

- Enzymatic Oxidation : D-[1-13C]glucose → D-[1-13C]glucosone (pyranose 2-oxidase).

- Isotopic Rearrangement : Glucosone → 13C-labeled aldopentose (aldolase).

- Deuterium Incorporation : Reduction with NaBD4 to introduce deuterium at C1.

Advantages :

Modular Chemi-Enzymatic Routes

Alternative routes use D-erythrose as a precursor. Cyanohydrin synthesis with hydrogen cyanide (HCN) generates a nitrile intermediate, which is hydrolyzed to D-ribonic acid and reduced to D-ribose. Isotopic labeling is achieved by using 13C-enriched HCN or deuterated solvents during reduction.

Data Table 1: Comparison of Chemi-Enzymatic Methods

| Starting Material | Enzyme/Reagent | Yield (%) | Isotopic Purity | Reference |

|---|---|---|---|---|

| D-[1-13C]glucose | Pyranose 2-oxidase | 85 | 99% 13C | |

| D-Erythrose | HCN, Ba(OH)₂ | 70 | 95% 13C |

Chemical Synthesis

Catalytic C1–C2 Transposition

This method employs D-xylose as a feedstock. Sodium molybdate catalyzes the rearrangement of D-xylose derivatives into D-ribose through a 2,3-unsaturated intermediate. Isotopic labels are introduced via 13C-enriched reagents (e.g., 13CH3I) during alkylation steps.

Key Reactions :

- Alkylation : D-xylose → 1,5-di-O-alkyl-xylofuranoside.

- Elimination : Mesylation followed by KI treatment to form 2,3-unsaturated derivatives.

- Hydroxylation : Cis-hydroxylation with KMnO₄ and acid hydrolysis.

Data Table 2: Chemical Synthesis Parameters

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, Trityl chloride | 25 | 85 |

| Elimination | Mesyl chloride, KI | 90 | 70 |

| Hydroxylation | KMnO₄, H₂SO₄ | 0–5 | 60 |

Cyanohydrin Route

D-Erythrose reacts with HCN to form a cyanohydrin, which is hydrolyzed to D-ribonic acid and reduced to D-ribose. Isotopic labeling is achieved using 13C-enriched HCN and deuterated reducing agents (e.g., NaBD4).

Advantages :

Isotopic Labeling Techniques

Position-Specific 13C Incorporation

Deuterium Incorporation

Deuterium at C1 is introduced through:

- Reduction of Ketoses : NaBD4 reduces ketose intermediates (e.g., ribulose) to D-ribose-d-1.

- Acid-Catalyzed Exchange : Prolonged incubation in D₂O under acidic conditions.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

- NMR : 13C NMR confirms isotopic placement (e.g., δ 96.5 ppm for C1-13C).

- MS : High-resolution ESI-MS verifies isotopic enrichment (m/z 151.12 for [M+H]+).

Comparative Analysis of Methods

Data Table 3: Method Efficacy

| Method | Cost | Scalability | Isotopic Control | Yield (%) |

|---|---|---|---|---|

| Chemi-Enzymatic | High | Moderate | Excellent | 70–85 |

| Chemical Synthesis | Moderate | High | Good | 60–70 |

Chemical Reactions Analysis

Types of Reactions: D-Ribose-13C,d-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form D-Ribonic acid.

Reduction: It can be reduced to form D-Ribitol.

Substitution: Various substitution reactions can occur, where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products:

Oxidation: D-Ribonic acid

Reduction: D-Ribitol

Substitution: Various substituted ribose derivatives depending on the reagents used

Scientific Research Applications

Metabolic Studies

NMR Spectroscopy

D-Ribose-13C,d-1 is extensively used in NMR spectroscopy to investigate metabolic pathways. The stable isotope labeling enables researchers to trace the incorporation of ribose into nucleotides and nucleic acids, providing insights into cellular metabolism under various physiological conditions . For instance, studies have utilized D-Ribose-13C to assess ribose salvage pathways and their implications for glucose and lipid metabolism .

Case Study: Cellular Ribose Concentration

A study employing a 129Xe NMR-protein sensor revealed that increased ribose salvage rates correspond with elevated glucose metabolism. This finding underscores the importance of D-Ribose in metabolic regulation and its potential applications in understanding metabolic disorders .

Pharmacological Research

Therapeutic Potential in Heart Disease

D-Ribose has been investigated for its therapeutic benefits in conditions such as congestive heart failure (CHF). Research indicates that D-Ribose supplementation can enhance ATP levels, improve energy metabolism, and alleviate symptoms of fatigue in patients with CHF . The isotopically labeled form allows for precise tracking of metabolic changes resulting from supplementation.

Case Study: Clinical Application in CHF

In a clinical trial, patients with CHF who received D-Ribose showed significant improvements in exercise tolerance and quality of life measures, attributed to enhanced myocardial energy metabolism. The use of D-Ribose-13C in these studies provides a robust framework for understanding its pharmacokinetics and dynamics .

Biochemical Mechanisms

NLRP3 Inflammasome Activation

Recent studies have highlighted the role of D-Ribose in activating the NLRP3 inflammasome, a critical component of the immune response. Research demonstrated that prolonged administration of D-Ribose induced NLRP3 activation in podocytes, leading to glomerular injury through advanced glycation end-products (AGEs) signaling pathways . The use of D-Ribose-13C facilitates detailed mechanistic studies on this activation process.

Case Study: Diabetic Nephropathy

In experimental models, D-Ribose treatment resulted in significant glomerular damage characterized by increased inflammatory markers and podocyte injury. These findings suggest a potential link between D-Ribose metabolism and diabetic nephropathy, warranting further investigation into therapeutic interventions targeting this pathway .

Data Tables

| Application Area | Study Focus | Findings |

|---|---|---|

| Metabolic Studies | NMR Spectroscopy | Traced ribose incorporation into nucleotides |

| Pharmacological Research | CHF Treatment | Improved ATP levels and patient outcomes |

| Biochemical Mechanisms | NLRP3 Activation | Induced podocyte injury via AGEs signaling |

Mechanism of Action

D-Ribose-13C,d-1 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway that generates ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. The labeled carbon-13 allows researchers to trace the metabolic fate of ribose and study its role in various biochemical processes. The primary molecular targets include enzymes involved in the pentose phosphate pathway and nucleotide synthesis .

Comparison with Similar Compounds

D-Ribose: The non-labeled form of ribose, commonly used in energy supplements.

D-Ribose-13C-1: Another isotope-labeled form of ribose, where the carbon-13 isotope is incorporated at a different position.

Uniqueness: D-Ribose-13C,d-1 is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly valuable in research applications where detailed metabolic analysis is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.